Triethylhexanoin

概要

説明

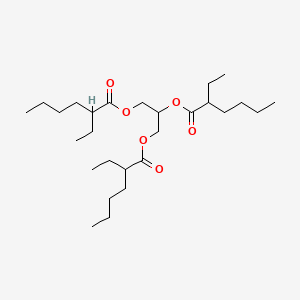

トリエチルヘキサノインは、2-エチルヘキサン酸のトリグリセリドエステルです。無色透明の液体で、多くの有機溶媒に可溶です。 この化合物は、皮膚に軽く、べたつかない感触を与えるユニークな柔軟剤特性により、化粧品やパーソナルケア業界で広く使用されています .

2. 製法

合成経路と反応条件: トリエチルヘキサノインは、グリセリン(プロパン-1,2,3-トリオール)と2-エチルヘキサン酸のエステル化によって合成されます。 反応は通常、エステル化プロセスを促進するために酸触媒を含みます。一般的な反応は次のように表すことができます。

C3H5(OH)3+3C8H17COOH→C27H50O6+3H2O

工業的生産方法: 工業的には、トリエチルヘキサノインの生産は、同じエステル化プロセスをより大規模に行います。反応条件は、製品の収率と純度が高くなるように最適化されています。 このプロセスは、温度と圧力制御システムを備えた反応器で行い、所望の反応条件を維持します.

準備方法

Synthetic Routes and Reaction Conditions: Triethylhexanoin is synthesized through the esterification of glycerin (propane-1,2,3-triol) with 2-ethylhexanoic acid. The reaction typically involves an acid catalyst to facilitate the esterification process. The general reaction can be represented as:

C3H5(OH)3+3C8H17COOH→C27H50O6+3H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction conditions.

化学反応の分析

反応の種類: トリエチルヘキサノインは主に加水分解と酸化反応を起こします。

加水分解: 水と酸または塩基触媒の存在下で、トリエチルヘキサノインはグリセリンと2-エチルヘキサン酸に加水分解されます。

酸化: 酸化条件下では、トリエチルヘキサノインのエステル結合が分解され、さまざまな酸化生成物が生成されます。

一般的な試薬と条件:

加水分解: 水との酸性または塩基性条件。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。

生成される主要な製品:

加水分解: グリセリンと2-エチルヘキサン酸。

4. 科学研究の応用

トリエチルヘキサノインは、科学研究において幅広い用途があります。

化学: さまざまな製剤の溶媒や柔軟剤として使用されます。

生物学: 薬物送達のための脂質ベースのナノ粒子の調製に使用されます。

医学: 優れた皮膚浸透特性により、局所薬製剤における潜在的な用途が調査されています。

科学的研究の応用

Cosmetic Applications

Emollient Properties

Triethylhexanoin is widely used as an emollient in skincare formulations. Its ability to soften and smooth the skin makes it a popular ingredient in moisturizers, serums, and facial oils. It provides a silky texture and enhances the spreadability of products without leaving a greasy residue .

Color Cosmetics

In the color cosmetics sector, this compound serves as a solvent that improves the dispersion of pigments in products like foundations, lipsticks, and eyeshadows. Its emollient nature contributes to the overall texture and application performance of these products, making it essential for high-performance cosmetics .

Sustainability Trends

With rising consumer demand for eco-friendly products, manufacturers are exploring sustainable production methods for this compound. This includes developing bio-based alternatives to meet the growing preference for natural ingredients in cosmetics .

Pharmaceutical Applications

Topical Formulations

this compound is increasingly utilized in pharmaceutical formulations, especially in topical medications and transdermal drug delivery systems. Its excellent solubilizing properties enhance the absorption of active ingredients through the skin, making it suitable for various therapeutic applications .

Safety and Efficacy Studies

Research indicates that this compound does not induce sensitization or significant toxicity when used in dermal applications. In studies involving animal models, it demonstrated a favorable safety profile, with no adverse effects observed at high doses .

Food Industry Applications

While primarily recognized for its cosmetic and pharmaceutical uses, this compound also finds limited application in the food industry as an emulsifier and stabilizer. Its role in food products is less prominent compared to its other applications but is noteworthy in specific formulations requiring enhanced texture and stability.

Case Study 1: Dermatological Formulations

In a study focusing on skin delivery systems, this compound was incorporated into formulations applied to full-thickness pig skin. The results indicated improved penetration of active ingredients compared to control formulations lacking this ester . This highlights its potential utility in enhancing therapeutic efficacy in dermatological products.

Case Study 2: Color Cosmetic Performance

A comparative analysis of color cosmetic formulations revealed that those containing this compound exhibited superior sensory attributes and longer wear time compared to those using alternative emollients. This underscores its importance in formulating high-performance makeup products that meet consumer expectations for quality and durability .

Data Tables

| Application Area | Key Benefits | Market Trends |

|---|---|---|

| Cosmetics | Emollient properties; enhances texture | Shift towards sustainable ingredients |

| Pharmaceuticals | Improves drug absorption; safe profile | Growing demand for topical formulations |

| Food Industry | Emulsifier; stabilizer | Limited but emerging applications |

作用機序

トリエチルヘキサノインは、主に柔軟剤と溶媒として機能します。その作用機序は、親水性グリセリン骨格が水と相互作用し、親油性2-エチルヘキサン酸鎖が油と相互作用することによります。この両親媒性により、製剤の皮膚への広がりやすさと吸収を高めることができます。 さらに、分岐アルキル鎖は分子の充填効率を低下させ、粘度を低くし、べたつかない感触をもたらします .

類似の化合物:

- トリラウリン

- トリアラキジン

- トリベヘニン

- トリカプリン

- トリカプリリン

- トリエルシン

- トリヘプタノイン

- トリヘプチルウンデカノイン

- トリイソノナノイン

- トリイソパルミチン

- トリイソステアリン

- トリリノレイン

- トリリノレンイン

- トリミリスチン

- トリオクタノイン

- トリオレイン

- トリパルミチン

- トリパルミトレイン

- トリリシノレイン

- トリステアリン

- トリウンデカノイン

独自性: トリエチルヘキサノインは、皮膚に軽く、べたつかない感触を与える独自の感覚特性により際立っています。また、酸化や加水分解に対して化学的に安定しているため、さまざまな製剤に適しています。 製品の広がりやすさと吸収を高めることができるため、化粧品やパーソナルケア業界で好まれ使用されています .

類似化合物との比較

- Trilaurin

- Triarachidin

- Tribehenin

- Tricaprin

- Tricaprylin

- Trierucin

- Triheptanoin

- Triheptylundecanoin

- Triisononanoin

- Triisopalmitin

- Triisostearin

- Trilinolein

- Trilinolenin

- Trimyristin

- Trioctanoin

- Triolein

- Tripalmitin

- Tripalmitolein

- Triricinolein

- Tristearin

- Triundecanoin

Uniqueness: Triethylhexanoin stands out due to its unique sensory properties, providing a light, non-greasy feel on the skin. It is also chemically stable against oxidation and hydrolysis, making it suitable for various formulations. Its ability to enhance the spreadability and absorption of products makes it a preferred choice in the cosmetics and personal care industry .

生物活性

Triethylhexanoin, also known as Trioctanoin, is an ester derived from glycerin and 2-ethylhexanoic acid. It is primarily used in cosmetic formulations due to its emollient properties, which enhance skin hydration and improve the spreadability of products. This article delves into the biological activity of this compound, focusing on its pharmacological effects, toxicity profile, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula CHO and a molecular weight of 466.68 g/mol. It is a clear, colorless liquid with a mild odor, characterized by its low toxicity and skin compatibility. The primary reaction for its synthesis involves esterification:

Biological Activity

1. Skin Hydration and Emollient Effects

This compound functions as an effective emollient in cosmetic applications, significantly improving skin hydration by reducing transepidermal water loss (TEWL). Its ability to create a protective barrier on the skin enhances moisture retention, making it beneficial for dry skin conditions .

2. Skin Penetration Enhancement

Research indicates that this compound can enhance the penetration of other compounds through the skin barrier. In studies conducted on animal models, it was observed that this compound could facilitate the transdermal delivery of drugs, potentially increasing their therapeutic efficacy .

3. Toxicological Profile

This compound exhibits low toxicity levels. In acute toxicity studies involving oral administration in rats, no significant adverse effects were noted at high doses, indicating a favorable safety profile for cosmetic use . Additionally, it has been tested for clastogenic activity with negative results, further supporting its safety for topical applications .

Case Studies and Research Findings

Case Study 1: Skin Irritation Tests

In a study assessing skin irritation potential, this compound was found to be non-irritating when applied topically. This study involved human volunteers who reported minimal to no irritation upon application over a defined period .

Case Study 2: Drug Delivery Systems

A recent investigation explored the use of this compound in drug delivery systems. The results showed that formulations containing this compound significantly improved the bioavailability of certain drugs when administered transdermally. The study concluded that this compound could serve as a valuable excipient in pharmaceutical formulations aimed at enhancing drug absorption .

Comparative Analysis of Biological Activities

| Property | This compound | Squalene | Caprylic/Capric Triglyceride |

|---|---|---|---|

| Chemical Structure | Ester | Triterpene | Triglyceride |

| Skin Hydration | Yes | Yes | Yes |

| Penetration Enhancement | Yes | Limited | Yes |

| Toxicity Level | Low | Low | Low |

| Cosmetic Use | High | Moderate | High |

特性

IUPAC Name |

2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-7-13-16-21(10-4)25(28)31-19-24(33-27(30)23(12-6)18-15-9-3)20-32-26(29)22(11-5)17-14-8-2/h21-24H,7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSZGZSCHSQXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864043 | |

| Record name | 2-Ethylhexanoic acid triglyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7360-38-5 | |

| Record name | Glyceryl tri(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7360-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl tri(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylhexanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoic acid triglyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-1,2,3-triyl 2-ethylhexanoate (=Triethylhexanoin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLHEXANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3W1BIU6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of Triethylhexanoin impact its suitability for specific formulations?

A2: this compound, being an ester, possesses inherent properties that influence its compatibility within formulations. For instance, in nano-emulsion preparation via the D-phase emulsification method, the presence of heteroatoms in this compound's structure contributes to a stronger affinity for glycerin. [] This characteristic can lead to the formation of nano-emulsions with larger particle sizes compared to those formulated with alkane oils. Understanding these structural influences is vital for researchers exploring its use in diverse applications, including drug delivery, cosmetics, and other areas.

Q2: Are there any reported industrial applications of this compound?

A3: this compound finds application in developing self-bacteriostatic general emulsion cutting fluids. [] Its incorporation, alongside other components like base oils, surfactants, and corrosion inhibitors, contributes to the fluid's desired properties. These fluids exhibit strong cooling characteristics, lubricity, and rust protection, making them suitable for industrial cutting processes. This particular application highlights the versatility of this compound beyond its potential use in drug delivery systems.

Q3: What research areas would benefit from further investigation into this compound?

A4: While the provided research sheds light on some applications of this compound, several areas warrant further investigation. A deeper understanding of its biocompatibility and biodegradability is crucial, especially given its potential use in systems interacting with biological systems. [] Exploring alternative compounds and comparing their performance, cost, and environmental impact could provide valuable insights for future research and development. [] Finally, establishing efficient recycling and waste management strategies for this compound is essential to ensure its sustainable use. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。